Propyl 2-[(phenoxycarbonyl)oxy]benzoate
Description
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is an ester derivative of benzoic acid, featuring a phenoxycarbonyloxy substituent at the 2-position of the aromatic ring and a propyl ester group. The compound’s ester and aryl moieties may confer stability and bioavailability, common traits in bioactive molecules.
Properties
CAS No. |
444653-63-8 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
propyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-2-12-20-16(18)14-10-6-7-11-15(14)22-17(19)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
KRBQEBBGAUTUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(phenoxycarbonyl)oxy]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:
Benzoic acid+Propanol→Propyl 2-[(phenoxycarbonyl)oxy]benzoate+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(phenoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and propanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Transesterification: Different esters and alcohols.
Reduction: Alcohols corresponding to the ester groups.
Scientific Research Applications
Propyl 2-[(phenoxycarbonyl)oxy]benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Mechanism of Action
The mechanism of action of Propyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological molecules. As an ester, it can be hydrolyzed by esterases in the body to release benzoic acid and propanol. These metabolites can then participate in various biochemical pathways. The ester linkage is crucial for its stability and reactivity, allowing it to act as a prodrug or a precursor in synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The provided evidence highlights herbicides such as clethodim (2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one) and tepraloxydim (2-(1-(((3-chloro-2-propenyl)oxy)imino)propyl)-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexen-1-one) . These compounds share a cyclohexenone backbone with substituted oxime ether groups, contrasting with Propyl 2-[(phenoxycarbonyl)oxy]benzoate’s benzoate ester structure. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: this compound lacks the cyclohexenone ring and oxime ether moieties critical to clethodim and tepraloxydim’s herbicidal activity. Its benzoate structure may favor different biological interactions, such as enzyme inhibition or receptor binding.
This compound’s absence of such data necessitates caution in ecological or occupational handling.
Application Context: While clethodim and tepraloxydim are validated herbicides, the target compound’s role remains speculative. Its ester groups suggest utility in prodrug formulations or polymer synthesis, diverging from cyclohexenone-based herbicides’ mode of action .
Biological Activity
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing insights from diverse research studies and case analyses.
Chemical Structure and Synthesis
This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the esterification of 2-hydroxybenzoic acid with propanol in the presence of a coupling agent, often yielding a high-purity product suitable for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, as summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 22 | Highly Active |
| Escherichia coli | 15 | Moderately Active |
| Pseudomonas aeruginosa | 10 | Slightly Active |
These findings suggest that the compound could be a candidate for developing antimicrobial agents, particularly against resistant strains.
Cytotoxicity Assays
In vitro cytotoxicity studies using human cell lines have shown that this compound has a selective cytotoxic effect. The compound was tested on THP-1 human monocytic leukemia cells, revealing an IC50 value of approximately 30 µM, indicating moderate cytotoxicity. This effect is hypothesized to arise from the compound's ability to disrupt cellular membranes or interfere with metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific enzyme targets or cellular receptors. For instance, it has been proposed that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to placebo controls within two weeks.
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer treatment, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
